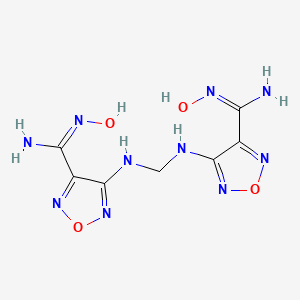![molecular formula C13H18N2O5 B6029976 diethyl {amino[(2-furylmethyl)amino]methylene}malonate](/img/structure/B6029976.png)
diethyl {amino[(2-furylmethyl)amino]methylene}malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl {amino[(2-furylmethyl)amino]methylene}malonate is a chemical compound that has been widely used in scientific research for its unique properties and applications. It is a member of the malonate family of compounds and has been studied extensively for its potential use in various fields.
Mecanismo De Acción
The mechanism of action of diethyl {amino[(2-furylmethyl)amino]methylene}malonate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body, which can lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to have antioxidant properties, which can help to protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using diethyl {amino[(2-furylmethyl)amino]methylene}malonate in lab experiments is its versatility. It can be used in a wide range of applications and has been shown to be effective in a variety of experimental settings. However, one of the main limitations of using this compound is its potential toxicity. It can be harmful if ingested or inhaled, and care must be taken when handling it in the lab.
Direcciones Futuras
There are many potential future directions for research involving diethyl {amino[(2-furylmethyl)amino]methylene}malonate. One area of interest is in the development of new drugs that target specific enzymes in the body. Another area of interest is in the study of the compound's potential use in the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of diethyl {amino[(2-furylmethyl)amino]methylene}malonate is a complex process that involves several steps. One of the most common methods used to synthesize this compound is the Knoevenagel condensation reaction. This reaction involves the reaction of malonic acid with an aldehyde or ketone in the presence of a base catalyst.
Aplicaciones Científicas De Investigación
Diethyl {amino[(2-furylmethyl)amino]methylene}malonate has been used in a wide range of scientific research applications. One of the most common applications is in the field of organic chemistry, where it is used as a building block for the synthesis of other compounds. It has also been used in pharmaceutical research for the development of new drugs and in biological research for the study of various biochemical processes.
Propiedades
IUPAC Name |
ethyl (Z)-3-ethoxy-2-[N'-(furan-2-ylmethyl)carbamimidoyl]-3-hydroxyprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-3-18-12(16)10(13(17)19-4-2)11(14)15-8-9-6-5-7-20-9/h5-7,16H,3-4,8H2,1-2H3,(H2,14,15)/b12-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOIFOWVZCQXMM-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C(C(=NCC1=CC=CO1)N)C(=O)OCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C(/C(=NCC1=CC=CO1)N)\C(=O)OCC)/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-2-methoxybenzamide](/img/structure/B6029899.png)
![[2-(allylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol](/img/structure/B6029906.png)
![3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(3-methylphenyl)acrylamide](/img/structure/B6029912.png)
![N-(4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)(phenyl)methyl]amino}phenyl)acetamide](/img/structure/B6029916.png)
![5-(2-methoxyphenyl)-2-(2-propyn-1-ylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6029918.png)

![1-benzyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6029932.png)
![6-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6029944.png)

![(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperidinyl)methanol](/img/structure/B6029958.png)



![N-(2,5-dimethylphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B6029969.png)